Pyrazolo[1,5-a]pyrimidine derivative 12
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 12 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. Pyrazolo[1,5-a]pyrimidine derivatives are characterized by a rigid, planar structure that combines both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 12 typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and environmental sustainability .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce nitro groups or carbonyl groups to amines or alcohols, respectively.
Substitution: Aromatic substitution reactions, such as nitration, halogenation, and formylation, are commonly performed on the pyrazolo[1,5-a]pyrimidine core. These reactions often use reagents like nitric acid, halogens, or formylating agents under controlled conditions.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 12 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 12 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including protein kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting or modulating the activity of these targets, this compound can interfere with cellular processes such as proliferation, apoptosis, and inflammation. This makes it a promising candidate for the development of therapeutic agents.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 12 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent that shares the pyrazolo[1,5-a]pyrimidine core structure.
Indiplon: Another sedative agent with a similar structure and mechanism of action.
Ocinaplon: An anxiolytic agent that also contains the pyrazolo[1,5-a]pyrimidine motif.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C25H24ClFN4O2 |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[(2S)-1-[3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H24ClFN4O2/c1-33-15-21-24(16-7-9-18(26)10-8-16)25-28-23(30-11-3-6-20(30)14-32)13-22(31(25)29-21)17-4-2-5-19(27)12-17/h2,4-5,7-10,12-13,20,32H,3,6,11,14-15H2,1H3/t20-/m0/s1 |
InChI Key |
USQDDAWNOFWURT-FQEVSTJZSA-N |
Isomeric SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCC[C@H]4CO)C5=CC(=CC=C5)F |
Canonical SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCCC4CO)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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